molecular formula C13H23NO6 B109733 [3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride CAS No. 102673-95-0

[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride

Cat. No.: B109733
CAS No.: 102673-95-0
M. Wt: 289.32 g/mol
InChI Key: HFCPFJNSBPQJDP-UHFFFAOYSA-N
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Description

O-3-methylglutarylcarnitine is an O-methylglutarylcarnitine compound having 3-methylglutaryl as the acyl substituent. It has a role as a metabolite. It is functionally related to a 3-methylglutaric acid.

Scientific Research Applications

  • Enzymatic Resolution and Synthesis of Carnitine Derivatives : A study by Kamal, Khanna, & Krishnaji (2007) demonstrates the use of lipase-catalyzed enantiomer separation of racemic compounds, leading to the synthesis of carnitine derivatives, including (R)-carnitine hydrochloride. This compound is closely related to the structure of interest.

  • NMR Spectroscopy Studies : Odinets et al. (1994) conducted a study on the phosphinyl analog of α-ketoglutaric acid, involving compounds with structural similarities, using 31P and 13C NMR spectroscopy.

  • Radiochemical Synthesis for Pharmacokinetic Studies : Giraud et al. (2000) synthesized a [14C]-labelled form of a compound structurally related to the compound of interest for pharmacokinetic studies, highlighting the use in tracking drug distribution and metabolism (Giraud, Rapp, Dupuy, Maurizis, & Madelmont, 2000).

  • Conformational Studies of Carnitine Analogs : Brouillette, Gray, & Saeed (1995) designed rigid analogs of carnitine, including compounds similar to the compound of interest, to study the conformational states of carnitine (Brouillette, Gray, & Saeed, 1995).

  • Chemical Synthesis Involving Similar Compounds : Various studies have focused on chemical synthesis and reactions involving compounds structurally similar to the compound of interest. These include studies by Wamhoff & Kroth (1994) on heterocyclic synthesis (Wamhoff & Kroth, 1994), and Grasa et al. (2002) on Suzuki−Miyaura cross-coupling reactions (Grasa, Viciu, Huang, Zhang, Trudell, & Nolan, 2002).

  • NMR Studies on Acyloxyalkoxycarbenium Salts : Eyley, Heaney, & Sodhi (1987) explored the interactions of certain chlorides with Lewis acids, providing insights into the behavior of similar compounds (Eyley, Heaney, & Sodhi, 1987).

  • Physicochemical Properties and Synthesis of Related Compounds : Research on the synthesis and properties of compounds with structural similarities has been conducted, such as the study by Ozaki et al. (1983) on oxazole derivatives (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

  • Crystal Structure Analysis : Weber et al. (1995) analyzed the crystal structure of acetyl-L-carnitine hydrochloride, a compound related to the compound of interest (Weber, Anderson, Shapiro, Villhauer, & Gullion, 1995).

  • Synthesis and Evaluation of Antiretroviral Agents : Fiore, Puls, & Walker (1998) developed a process to prepare antiretroviral agents, demonstrating the potential of structurally similar compounds in HIV treatment (Fiore, Puls, & Walker, 1998).

  • Antitumor Activity of Derivatives : Horishny & Matiychuk (2021) synthesized and evaluated the antitumor activity of 2-sulfanylidene-1,3-thiazolidin-3-yl derivatives, providing insights into the therapeutic potential of structurally related compounds (Horishny & Matiychuk, 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride' involves the reaction of a trimethylamine with a propylene oxide to form a quaternary ammonium salt. This salt is then reacted with 3-chloropropionic acid to form the final compound.", "Starting Materials": ["Trimethylamine", "Propylene oxide", "3-Chloropropionic acid"], "Reaction": ["Step 1: React trimethylamine with propylene oxide to form a quaternary ammonium salt", "Step 2: React the quaternary ammonium salt with 3-chloropropionic acid to form '[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride'", "Step 3: Purify the final product by recrystallization or other appropriate method."] }

CAS No.

102673-95-0

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

3-(4-carboxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18)

InChI Key

HFCPFJNSBPQJDP-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

102673-95-0

physical_description

Solid

Synonyms

3-Carboxy-​2-​(4-​carboxy-​3-​methyl-​1-​oxobutoxy)​-​N,​N,​N-​trimethyl-​1-​propanaminium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 2
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 3
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 4
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 5
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 6
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride

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